molecular formula C18H25ClFNO3 B13749581 1,3-Dioxa-9-azaspiro(5.5)undecane, 9-(3-(p-fluorobenzoyl)propyl)-, hydrochloride CAS No. 63377-07-1

1,3-Dioxa-9-azaspiro(5.5)undecane, 9-(3-(p-fluorobenzoyl)propyl)-, hydrochloride

Cat. No.: B13749581
CAS No.: 63377-07-1
M. Wt: 357.8 g/mol
InChI Key: QEWCPLIKDYFAEY-UHFFFAOYSA-N
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Description

1,3-Dioxa-9-azaspiro(5.5)undecane, 9-(3-(p-fluorobenzoyl)propyl)-, hydrochloride is a complex organic compound known for its unique spirocyclic structure. This compound features a spiro linkage between a dioxane ring and an azaspiro ring, with a p-fluorobenzoyl propyl group attached. The hydrochloride form indicates that it is a salt, which often enhances its solubility and stability in various solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxa-9-azaspiro(5.5)undecane, 9-(3-(p-fluorobenzoyl)propyl)-, hydrochloride typically involves multiple steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable dioxane derivative with an azaspiro precursor under acidic or basic conditions.

    Introduction of the p-Fluorobenzoyl Propyl Group: The next step involves the introduction of the p-fluorobenzoyl propyl group. This can be done through a Friedel-Crafts acylation reaction, where the spirocyclic core is reacted with p-fluorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Hydrochloride Salt: Finally, the compound is converted into its hydrochloride salt by reacting it with hydrochloric acid. This step enhances the compound’s solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxa-9-azaspiro(5.5)undecane, 9-(3-(p-fluorobenzoyl)propyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the p-fluorobenzoyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

1,3-Dioxa-9-azaspiro(5.5)undecane, 9-(3-(p-fluorobenzoyl)propyl)-, hydrochloride has various scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dioxa-9-azaspiro(5.5)undecane, 9-(3-(p-fluorobenzoyl)propyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The p-fluorobenzoyl group can interact with enzymes and receptors, modulating their activity. The spirocyclic structure may enhance the compound’s binding affinity and specificity towards its targets. Additionally, the hydrochloride form can improve the compound’s solubility and bioavailability, facilitating its action in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dioxa-9-azaspiro(5.5)undecane, 9-(3-(p-chlorobenzoyl)propyl)-, hydrochloride
  • 1,3-Dioxa-9-azaspiro(5.5)undecane, 9-(3-(p-methylbenzoyl)propyl)-, hydrochloride
  • 1,3-Dioxa-9-azaspiro(5.5)undecane, 9-(3-(p-nitrobenzoyl)propyl)-, hydrochloride

Uniqueness

1,3-Dioxa-9-azaspiro(5.5)undecane, 9-(3-(p-fluorobenzoyl)propyl)-, hydrochloride is unique due to the presence of the p-fluorobenzoyl group, which can impart distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity towards molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

63377-07-1

Molecular Formula

C18H25ClFNO3

Molecular Weight

357.8 g/mol

IUPAC Name

4-(1,3-dioxa-9-azoniaspiro[5.5]undecan-9-yl)-1-(4-fluorophenyl)butan-1-one;chloride

InChI

InChI=1S/C18H24FNO3.ClH/c19-16-5-3-15(4-6-16)17(21)2-1-10-20-11-7-18(8-12-20)9-13-22-14-23-18;/h3-6H,1-2,7-14H2;1H

InChI Key

QEWCPLIKDYFAEY-UHFFFAOYSA-N

Canonical SMILES

C1C[NH+](CCC12CCOCO2)CCCC(=O)C3=CC=C(C=C3)F.[Cl-]

Origin of Product

United States

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